4-ethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine
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Overview
Description
4-ethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its unique substituents, which include an ethyl group at the 4-position and a 2-methylbutan-2-yl group at the 3-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.
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Hydrazine Derivative Route
Starting Materials: Hydrazine hydrate, 4-ethyl-3-(2-methylbutan-2-yl)-1,3-diketone.
Reaction Conditions: The reaction is carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures (80-100°C) for several hours.
Procedure: The hydrazine hydrate is added to the diketone in the presence of the acid catalyst. The mixture is heated to promote cyclization, forming the pyrazole ring.
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Industrial Production Methods
- Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
4-ethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-1H-pyrazol-5-amine: Lacks the 2-methylbutan-2-yl group.
3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine: Lacks the ethyl group at the 4-position.
Uniqueness
4-ethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and 2-methylbutan-2-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
4-ethyl-5-(2-methylbutan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-5-7-8(10(3,4)6-2)12-13-9(7)11/h5-6H2,1-4H3,(H3,11,12,13) |
InChI Key |
PQFJANLEVAOUIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C(C)(C)CC |
Origin of Product |
United States |
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